molecular formula C28H26N2O4 B1333999 (4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid CAS No. 917099-01-5

(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid

Cat. No. B1333999
M. Wt: 454.5 g/mol
InChI Key: UOWIRRUTUJSIFI-LJQANCHMSA-N
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Description

“(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid” is also known as Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tryptophan . It has a molecular formula of C26H22N2O4 and a molecular weight of 426.47 g/mol . The compound is white to almost white in color and usually comes in a crystalline powder form .


Molecular Structure Analysis

The InChI Key of the compound is MGHMWKZOLAAOTD-DEOSSOPVSA-N . The IUPAC name is (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid .


Physical And Chemical Properties Analysis

The compound has a melting point of 187°C .

Scientific Research Applications

  • Peptide Synthesis

    • Summary of the Application : This compound, also known as Fmoc-L-Tryptophan or Fmoc-Trp-OH, is commonly used in peptide synthesis . The Fmoc group (9H-Fluoren-9-ylmethoxy carbonyl) is a protective group used in solid-phase peptide synthesis. It protects the amino group of the amino acid during the synthesis process .
    • Methods of Application : The Fmoc group is removed under basic conditions during the synthesis process. The amino acid is then ready to form a peptide bond with the next amino acid in the sequence .
    • Results or Outcomes : The use of Fmoc-L-Tryptophan in peptide synthesis allows for the production of complex peptides and proteins, which are essential tools in biological research and drug development .
  • Synthesis of Amino Acid Azides

    • Summary of the Application : Fmoc amino acids, including Fmoc-L-Tryptophan, can be used to synthesize amino acid azides . These azides are useful as coupling agents in peptide synthesis .
    • Methods of Application : The synthesis of Fmoc amino acid azides involves starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
    • Results or Outcomes : The resulting Fmoc amino acid azides are stable at room temperature, have a long shelf-life, and are useful in aqueous washing operations .
  • Protein Labeling

    • Summary of the Application : Fmoc-L-Tryptophan can be used in protein labeling experiments . This involves incorporating the amino acid into a protein sequence during synthesis, which can then be detected using various analytical techniques .
    • Methods of Application : The Fmoc group is removed under basic conditions during the synthesis process. The amino acid is then ready to form a peptide bond with the next amino acid in the sequence .
    • Results or Outcomes : The use of Fmoc-L-Tryptophan in protein labeling allows for the detection and analysis of specific proteins, which can provide valuable insights into their structure and function .
  • Drug Discovery

    • Summary of the Application : Fmoc-L-Tryptophan is used in the field of drug discovery . It can be incorporated into peptide-based drugs, which are a growing class of therapeutics .
    • Methods of Application : The Fmoc group is removed under basic conditions during the synthesis process. The amino acid is then ready to form a peptide bond with the next amino acid in the sequence .
    • Results or Outcomes : The use of Fmoc-L-Tryptophan in drug discovery can lead to the development of new therapeutics for a variety of diseases .
  • Chemical Biology Research

    • Summary of the Application : Fmoc-L-Tryptophan is used in chemical biology research . It can be incorporated into peptide-based probes, which are used to study biological processes at the molecular level .
    • Methods of Application : The Fmoc group is removed under basic conditions during the synthesis process. The amino acid is then ready to form a peptide bond with the next amino acid in the sequence .
    • Results or Outcomes : The use of Fmoc-L-Tryptophan in chemical biology research can lead to new insights into biological processes and mechanisms .
  • Material Science

    • Summary of the Application : Fmoc-L-Tryptophan can be used in material science . It can be incorporated into peptide-based materials, such as hydrogels, for various applications .
    • Methods of Application : The Fmoc group is removed under basic conditions during the synthesis process. The amino acid is then ready to form a peptide bond with the next amino acid in the sequence .

properties

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(1H-indol-3-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c31-27(32)14-13-19(15-18-16-29-26-12-6-5-7-20(18)26)30-28(33)34-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-12,16,19,25,29H,13-15,17H2,(H,30,33)(H,31,32)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWIRRUTUJSIFI-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)O)CC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid

CAS RN

917099-01-5
Record name (R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid
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